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molecular formula C7H8O3S B1455514 Methyl 3-hydroxy-4-methylthiophene-2-carboxylate CAS No. 32711-57-2

Methyl 3-hydroxy-4-methylthiophene-2-carboxylate

Cat. No. B1455514
M. Wt: 172.2 g/mol
InChI Key: UZMIWZFUPRJXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041461

Procedure details

N-Chlorosuccinimide (0.027 mol) was added to a stirred solution of the hydroxythiophen of (c) above (3 g) in 8 ml of carbon tetrachloride.
Quantity
0.027 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.OC1SC=CC=1.[OH:15][C:16]1[C:20]([CH3:21])=[CH:19][S:18][C:17]=1[C:22]([O:24][CH3:25])=[O:23]>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:17]1([C:22]([O:24][CH3:25])=[O:23])[C:16](=[O:15])[C:20]([CH3:21])=[CH:19][S:18]1

Inputs

Step One
Name
Quantity
0.027 mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(SC=C1C)C(=O)OC
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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